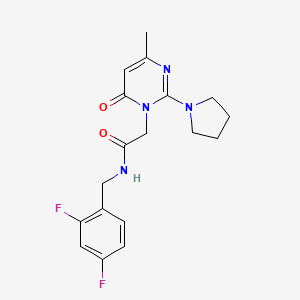![molecular formula C17H19FN4O B11190437 2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11190437.png)
2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a fluorophenyl group, a piperidinyl group, and a pyrimidinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 2-(2-fluorophenyl)piperidine. This intermediate is then reacted with 2-aminopyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound’s unique properties can be leveraged in various industrial applications, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl and pyrimidinyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is unique due to the combination of its fluorophenyl, piperidinyl, and pyrimidinyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the pyrimidinyl group may enhance its ability to interact with nucleic acids or enzymes involved in nucleotide metabolism.
Properties
Molecular Formula |
C17H19FN4O |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(2-piperidin-1-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C17H19FN4O/c18-15-7-3-2-6-13(15)10-16(23)21-14-11-19-17(20-12-14)22-8-4-1-5-9-22/h2-3,6-7,11-12H,1,4-5,8-10H2,(H,21,23) |
InChI Key |
PNDMOGYPGGWQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-N-butyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B11190360.png)
![2-ethoxy-1-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B11190365.png)
![7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11190380.png)

![Ethyl 2-methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11190388.png)

![4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate](/img/structure/B11190401.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11190402.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11190411.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11190419.png)
![4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11190426.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-N-(2-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11190435.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11190436.png)
